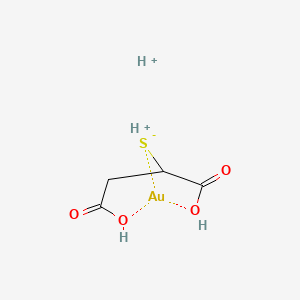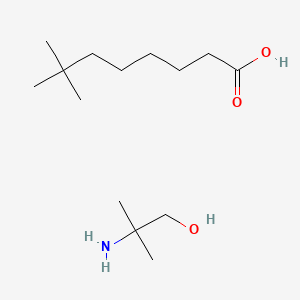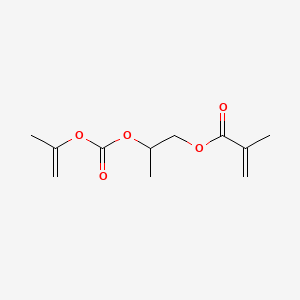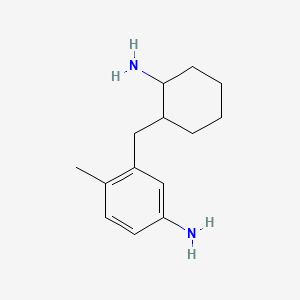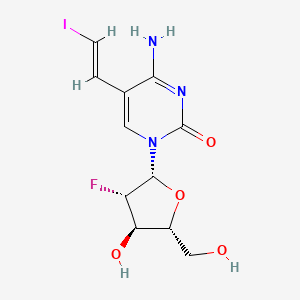
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but has been modified to include a fluorine atom and an iodovinyl group. These modifications can significantly alter its biological activity and stability, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar moiety with a protected cytosine derivative.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Iodovinylation: The iodovinyl group is introduced through a halogenation reaction, often using iodine and a suitable vinyl precursor.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodovinyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reaction studies.
Biology: This compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine atom and iodovinyl group can enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell DNA, leading to inhibition of replication and cell death.
Vergleich Mit ähnlichen Verbindungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(E)-(2-iodovinyl)cytosine can be compared with other nucleoside analogs, such as:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Similar in structure but lacks the iodovinyl group, which may result in different biological activity and stability.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine: Similar but without the iodovinyl modification, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific modifications, which can enhance its biological activity and stability compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
95740-15-1 |
|---|---|
Molekularformel |
C11H13FIN3O4 |
Molekulargewicht |
397.14 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13FIN3O4/c12-7-8(18)6(4-17)20-10(7)16-3-5(1-2-13)9(14)15-11(16)19/h1-3,6-8,10,17-18H,4H2,(H2,14,15,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
InChI-Schlüssel |
KSNYIKXEJILSFV-TUSGKMHUSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/I |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


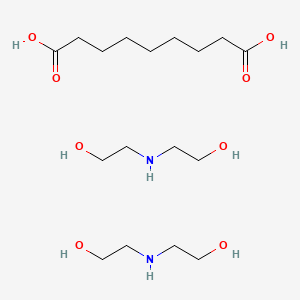
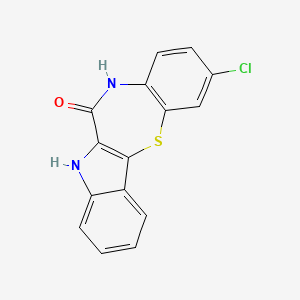
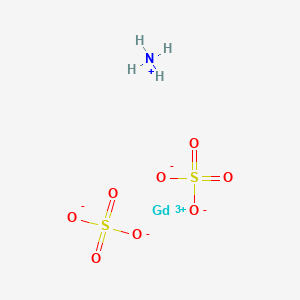
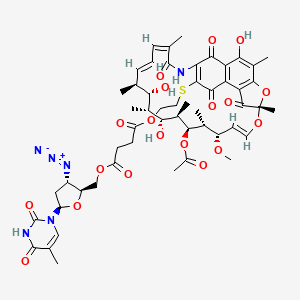
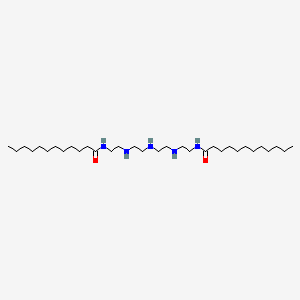
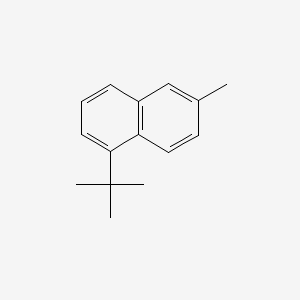
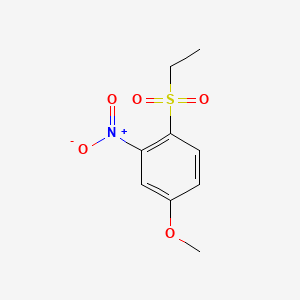
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

